ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzodioxole moiety with a pyrroloquinoxaline core, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, including the formation of the benzodioxole and pyrroloquinoxaline cores. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the C-N bonds . The reaction conditions often include the use of tris(dibenzylideneacetone)dipalladium, 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), and cesium carbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety may also contribute to its biological activity by interacting with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate
- 2-Amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide
Uniqueness
Ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its combination of a benzodioxole moiety with a pyrroloquinoxaline core, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H18N4O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H18N4O4/c1-2-27-21(26)17-18-20(24-14-6-4-3-5-13(14)23-18)25(19(17)22)10-12-7-8-15-16(9-12)29-11-28-15/h3-9H,2,10-11,22H2,1H3 |
InChI Key |
SOOLQJJBSVRABX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC5=C(C=C4)OCO5)N |
Origin of Product |
United States |
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